molecular formula C7H4F3N3O B13043937 6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine

6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine

Cat. No.: B13043937
M. Wt: 203.12 g/mol
InChI Key: HZJJLSILVDCVQK-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound that features a trifluoromethoxy group attached to a pyrazolo[4,3-B]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine typically involves the introduction of the trifluoromethoxy group onto the pyrazolo[4,3-B]pyridine scaffold. One common method is the use of trifluoromethoxylation reagents in the presence of a suitable catalyst. For example, the trifluoromethoxylation of pyrazines has been achieved using antimony trifluoride and other fluorinating agents .

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the Suzuki-Miyaura coupling reaction, which is known for its efficiency and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrazolo[4,3-B]pyridines .

Scientific Research Applications

6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine is unique due to its specific structural arrangement, which combines the properties of both the pyrazolo[4,3-B]pyridine core and the trifluoromethoxy group. This combination results in enhanced stability, reactivity, and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C7H4F3N3O

Molecular Weight

203.12 g/mol

IUPAC Name

6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)14-4-1-5-6(11-2-4)3-12-13-5/h1-3H,(H,12,13)

InChI Key

HZJJLSILVDCVQK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NN=C2)OC(F)(F)F

Origin of Product

United States

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